molecular formula C7H9NO B086918 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile CAS No. 141-40-2

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile

Cat. No. B086918
CAS RN: 141-40-2
M. Wt: 123.15 g/mol
InChI Key: MBOPNDFEIXMJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-cyanomethyl-7-oxabicyclo[4.1.0]heptane and has a molecular formula of C7H9NO.1.0]heptane-3-carbonitrile.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an antitumor agent.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has also been shown to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile in lab experiments is its ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new and more potent compounds with a wide range of potential applications.

Synthesis Methods

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2,3-epoxy-1-propanol with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile with a yield of around 60%.

properties

CAS RN

141-40-2

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-3-carbonitrile

InChI

InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2

InChI Key

MBOPNDFEIXMJOS-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1C#N

Canonical SMILES

C1CC2C(O2)CC1C#N

synonyms

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile

Origin of Product

United States

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